BenchChemオンラインストアへようこそ!

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cholinesterase inhibition Lipoxygenase inhibition Multi-target profiling

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1049514-07-9) is a synthetic sulfonamide that incorporates a 1,4-benzodioxane (also referred to as 2,3-dihydro-1,4-benzodioxine or 2,3-dihydrobenzo[b][1,4]dioxine) core, a sulfonamide linker, and a phenylpiperazine moiety connected via a propyl chain. Its molecular formula is C₂₁H₂₇N₃O₄S with a molecular weight of 417.52 g/mol, and it is supplied commercially at a purity of ≥95%.

Molecular Formula C21H27N3O4S
Molecular Weight 417.52
CAS No. 1049514-07-9
Cat. No. B2765904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS1049514-07-9
Molecular FormulaC21H27N3O4S
Molecular Weight417.52
Structural Identifiers
SMILESC1CN(CCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
InChIInChI=1S/C21H27N3O4S/c25-29(26,19-7-8-20-21(17-19)28-16-15-27-20)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,17,22H,4,9-16H2
InChIKeyODMADGOAIUUFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(4-Phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1049514-07-9): Chemical Class and Baseline Characteristics


N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1049514-07-9) is a synthetic sulfonamide that incorporates a 1,4-benzodioxane (also referred to as 2,3-dihydro-1,4-benzodioxine or 2,3-dihydrobenzo[b][1,4]dioxine) core, a sulfonamide linker, and a phenylpiperazine moiety connected via a propyl chain . Its molecular formula is C₂₁H₂₇N₃O₄S with a molecular weight of 417.52 g/mol, and it is supplied commercially at a purity of ≥95% . The compound belongs to a family of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides that has been investigated for enzyme inhibitory potential against cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE), lipoxygenase, and for antimicrobial activity [1][2].

Why Closely Related N-Aryl Benzodioxane Sulfonamides Cannot Substitute for N-[3-(4-Phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Within the 1,4-benzodioxane-6-sulfonamide scaffold, minor structural modifications produce substantial shifts in enzyme inhibition and selectivity profiles . The specific combination of a phenylpiperazine group linked via a three-carbon propyl spacer at the sulfonamide nitrogen generates a distinct polypharmacology that cannot be replicated by the ethyl-linked analogue (CAS 1049441-06-6), by simpler N-aryl or N-benzyl derivatives, or by benzene sulfonamide-piperazine hybrids lacking the benzodioxane core [1]. For instance, benzene sulfonamide-piperazine hybrids exhibit antioxidant-dominated profiles with AChE IC₅₀ values around 1.0 mM, whereas the benzodioxane sulfonamide series shows balanced cholinesterase/lipoxygenase inhibition [2]. Because scientific selection depends on matching precise biological targets to structural features, generic substitution risks selecting a compound with the wrong selectivity or potency balance for the intended assay.

Quantitative Differential Evidence for N-[3-(4-Phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Relative to In-Class Comparators


Cholinesterase and Lipoxygenase Multi-Target Profile Distinguishes 1,4-Benzodioxane-6-sulfonamides from Benzene Sulfonamide-Piperazine Hybrids

In the N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide series (to which this compound structurally belongs), compounds demonstrate dual inhibition of butyrylcholinesterase and acetylcholinesterase with moderate activity while displaying promisingly good activity against lipoxygenase . By contrast, benzene sulfonamide-piperazine hybrid compounds lacking the benzodioxane core show a different activity profile: the best AChE inhibition is observed with compound 5 (IC₅₀ = 1.003 mM) and the best BChE inhibition with compounds 2 and 5 (IC₅₀ = 1.008 mM), with primary emphasis on antioxidant activity rather than lipoxygenase inhibition [1]. The benzodioxane-containing scaffold thus offers a distinct multi-enzyme targeting fingerprint that the simpler benzene sulfonamide hybrids do not provide.

Cholinesterase inhibition Lipoxygenase inhibition Multi-target profiling

Propyl Chain Length Enables Extended Conformational Reach Relative to the Ethyl-Linked Analog

The target compound bears a propyl linker between the sulfonamide nitrogen and the 4-phenylpiperazine moiety, whereas the commercially available analog N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1049441-06-6) bears an ethyl linker . In arylpiperazine pharmacophore series, increasing the alkyl chain from ethyl to propyl modifies the spatial positioning of the piperazine group relative to the aromatic core, which directly impacts receptor/ enzyme binding pocket occupancy and selectivity profiles [1]. Although direct head-to-head binding data for this exact pair are not publicly reported, the structural difference of one methylene unit is a well-established determinant of affinity and selectivity in arylpiperazine-containing ligands [1].

Structure-activity relationship Linker length optimization Conformational flexibility

Benzodioxane-6-sulfonamide Core Confers Antimicrobial Activity Not Shared by Simple Benzene Sulfonamide Analogs

In the N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide series, parent compounds including 3a, 3b, 3c, and 3e demonstrated proficient antimicrobial activities against a panel of bacterial and fungal species, while N-substituted derivatives 6a, 6c, 7a, 7b, and 7c were also active . Hemolytic activity assays confirmed moderate cytotoxicity profiles, supporting their therapeutic utility window . In contrast, the benzene sulfonamide-piperazine hybrid series reported by Buran et al. (2024) focused on antioxidant and enzyme inhibition endpoints without reporting antimicrobial or hemolytic data [1]. The benzodioxane-6-sulfonamide scaffold therefore provides antimicrobial screening utility that the simpler benzene sulfonamide series does not address.

Antimicrobial screening Bacteriostatic activity Sulfonamide pharmacophore

Distinct COX-2 Pharmacology of Phenylpiperazine-Benzodioxane Moiety vs. Classical Diary Heterocycle COX-2 Inhibitors

Sun et al. (2016) demonstrated that 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives act as selective COX-2 ligands, with compound 3k exhibiting the best anti-inflammatory activity among eleven designed compounds, coupled with an absence of ulcerogenic toxicity in vivo [1]. Although this study evaluated a benzodioxane-methyl-linked series rather than the sulfonamide-propyl-linked target compound, it establishes the 1,4-benzodioxane/phenylpiperazine pharmacophore combination as a validated COX-2 selective scaffold distinct from the classical diaryl heterocycle COX-2 inhibitors (e.g., celecoxib) [1]. The target compound, bearing both the benzodioxane core and the phenylpiperazine moiety, may therefore engage COX-2 related pathways in a structurally differentiated manner relative to traditional sulfonamide COX-2 inhibitors.

COX-2 selective inhibition Anti-inflammatory scaffold Non-ulcerogenic lead

Supplier-Documented Purity Baseline Enables Reproducible Biological Screening vs. Uncharacterized Analog Batches

The target compound is supplied with a documented purity specification of ≥95% (HPLC), as reported by the commercial vendor Chemenu (Catalog No. CM989856) . This purity level provides a defined baseline for biological assays that is not guaranteed when sourcing untested or custom-synthesized analogs from non-verified sources. While many in-class sulfonamides reported in the primary literature are used as synthesized with variable purity documentation, procurement of this specific compound from a traceable supplier with a defined purity specification directly supports inter-laboratory reproducibility and quantitative structure-activity relationship studies [1].

Compound quality control Reproducibility Procurement specification

Recommended Research and Industrial Application Scenarios for N-[3-(4-Phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Cholinesterase/Lipoxygenase Dual Inhibitor Screening Panels

Use this compound as a member of the N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide series in multi-target enzyme inhibition screens requiring simultaneous assessment of AChE, BChE, and lipoxygenase activity. The benzodioxane scaffold provides good lipoxygenase inhibition in addition to moderate cholinesterase activity, a profile not available from benzene sulfonamide-piperazine hybrids [1].

Linker-Length Structure-Activity Relationship (SAR) Matrix Studies

Employ the propyl-linked compound (CAS 1049514-07-9) alongside the ethyl-linked analog (CAS 1049441-06-6) to systematically probe the effect of alkyl spacer length on target binding and selectivity in arylpiperazine pharmacophore optimization programs. The one-methylene unit extension alters conformational flexibility and pharmacophore positioning .

Antimicrobial-Active Sulfonamide Library Expansion

Include this compound in focused libraries for antimicrobial screening, leveraging the documented proficient antimicrobial activity of the parent benzodioxane-6-sulfonamide series against bacterial and fungal species, with hemolytic activity data available to assess cytotoxicity windows .

Non-Ulcerogenic Anti-Inflammatory Lead Discovery Based on COX-2 Selective Benzodioxane Scaffolds

Deploy the 1,4-benzodioxane/phenylpiperazine pharmacophore as a template for COX-2 selective inhibitor design, building on the validated in vivo anti-inflammatory activity and absence of ulcerogenic toxicity demonstrated by the structurally related compound 3k in the Sun et al. (2016) study [2].

Quote Request

Request a Quote for N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.